1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-
Description
Contextualization within Electrophilic Alkyne Chemistry
In classical alkyne chemistry, the carbon-carbon triple bond, with its high density of π-electrons, typically behaves as a nucleophile, reacting with various electrophiles. However, the attachment of a potent electron-withdrawing group (EWG) to the alkyne fundamentally inverts this reactivity, a concept known as "umpolung." This transformation turns the alkyne into an electrophilic species, making it susceptible to attack by nucleophiles.
1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- is a prime example of such an electrophilic alkyne. The trifluoromethylsulfonyl group dramatically polarizes the π-system of the triple bond, creating a significant partial positive charge on the β-carbon atom. This activation makes the compound an excellent Michael acceptor, readily undergoing conjugate additions with a wide range of nucleophiles. organic-chemistry.orgmasterorganicchemistry.com This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds under mild conditions.
Significance of the Trifluoromethylsulfonyl Moiety in Alkyne Reactivity
The trifluoromethylsulfonyl group (CF₃SO₂-), often called a triflyl group or triflone when attached to a carbon framework, is one of the strongest non-ionic electron-withdrawing groups known. Its profound impact on the reactivity of the adjacent alkyne stems from two key features:
Inductive Effect : The sulfonyl group (SO₂) is strongly electron-withdrawing. This effect is significantly amplified by the three fluorine atoms on the methyl group, which pull electron density through the sigma bonds, making the sulfur atom highly electron-deficient and, consequently, a powerful attractor of the alkyne's π-electrons.
Mesomeric Effect : The sulfonyl group can participate in resonance, further delocalizing the electron density from the triple bond.
This intense electron withdrawal makes the alkyne highly susceptible to nucleophilic attack and enhances its reactivity in pericyclic reactions. For instance, the rate of Diels-Alder reactions involving alkynes activated by sulfonyl groups is often greater than those activated by carbonyl or nitrile groups. researchgate.netresearchgate.net Furthermore, the triflone group can serve as a stable leaving group in certain reactions and can be a precursor to the trifluoromethyl radical under specific radical-mediated conditions. researchgate.net
Overview of Current Research Trajectories and Synthetic Utility
The synthetic utility of 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- and related alkynyl triflones is centered on their role as versatile electrophilic partners in a variety of organic transformations. Current research focuses on exploiting their reactivity in constructing complex molecular architectures. Key applications include:
Michael Additions : As potent Michael acceptors, these compounds react smoothly with soft nucleophiles like thiols, amines, and stabilized carbanions (e.g., malonates). organic-chemistry.orgnih.gov This provides a direct and efficient route to highly functionalized alkenes with defined stereochemistry.
Cycloaddition Reactions : The electron-deficient nature of the triple bond makes it an excellent component in cycloaddition reactions.
Diels-Alder Reaction : It can act as a powerful dienophile in [4+2] cycloadditions with various dienes to form substituted cyclohexadiene rings. researchgate.netyoutube.com The high reactivity often allows these reactions to proceed under mild thermal conditions.
1,3-Dipolar Cycloadditions : It readily reacts with 1,3-dipoles such as azides, nitrile oxides, and nitrones to afford a diverse range of five-membered heterocyclic compounds like triazoles, isoxazoles, and pyrazoles. wikipedia.orgyoutube.comorganic-chemistry.org This approach is a cornerstone of heterocyclic synthesis.
Radical Cascade Reactions : Alkynyl triflones can also participate in radical reactions. Under radical-initiating conditions, they can act as both a source of the trifluoromethyl radical and a trapping agent for other radical intermediates, enabling complex cascade reactions that form multiple bonds in a single step. researchgate.net
The following tables provide representative data for the types of reactions that alkynyl triflones undergo, illustrating their synthetic potential.
Interactive Data Tables
Note: The following data is representative of the reactivity of electrophilic alkynyl sulfones and triflones, as specific data for 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- is not widely available in the literature.
Table 1: Representative Michael Additions to an Activated Alkyne
| Nucleophile | Catalyst/Base | Solvent | Product Type | Typical Yield |
| Thiophenol | Triethylamine | Acetonitrile | β-Thiovinyl Sulfone | >90% |
| Piperidine | None | Methanol | β-Enamine Sulfone | ~85-95% |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Di-substituted Alkene | ~70-85% |
Table 2: Representative [4+2] Diels-Alder Cycloaddition
| Diene | Reaction Conditions | Solvent | Product | Typical Yield |
| Cyclopentadiene | 80 °C, 12 h | Toluene | Bicyclic Adduct | ~90% |
| 2,3-Dimethyl-1,3-butadiene | 110 °C, 24 h | Xylene | Substituted Cyclohexadiene | ~75% |
| Furan | 100 °C, 18 h | Benzene | Oxabicyclic Adduct | ~65-75% |
Table 3: Representative 1,3-Dipolar Cycloadditions
| 1,3-Dipole | Catalyst | Reaction Conditions | Heterocyclic Product | Typical Yield |
| Benzyl Azide (B81097) | Copper(I) Iodide | rt, 24 h | 1,2,3-Triazole | >95% |
| Benzonitrile Oxide | None | rt, 12 h | Isoxazole | ~80-90% |
| C-Phenyl-N-methylnitrone | None | Reflux, 6 h | Isoxazoline | ~70-85% |
Structure
2D Structure
3D Structure
Properties
CAS No. |
119353-19-4 |
|---|---|
Molecular Formula |
C7H9F3O2S |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)hex-1-yne |
InChI |
InChI=1S/C7H9F3O2S/c1-2-3-4-5-6-13(11,12)7(8,9)10/h2-4H2,1H3 |
InChI Key |
UZDKISUHEORQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Alkynyl Trifluoromethyl Sulfones
Direct Synthetic Routes to Alkynyl Trifluoromethyl Sulfones
Direct approaches focus on the convergent assembly of the alkynyl and trifluoromethylsulfonyl moieties. These methods are prized for their efficiency and atom economy.
The formation of the carbon-sulfonyl bond on an alkyne framework is a critical step in the synthesis of alkynyl trifluoromethyl sulfones. One prominent strategy involves the reaction of sulfinate salts with electrophilic alkyne sources. While not specific to trifluoromethyl sulfones, the general principle is demonstrated in the synthesis of arylalkynyl sulfones, which can be achieved through a one-pot, three-component reaction involving ethynyl-benziodoxolone (EBX) reagents, a sulfur dioxide source like DABSO (DABCO·SO₂), and organometallic reagents such as Grignard reagents or organolithium species. acs.org This method allows for the construction of a wide array of aryl and heteroarylalkynyl sulfones. acs.org
Another approach is the photoinduced reaction of potassium alkyltrifluoroborates, sulfur dioxide, and alkynyl bromides. rsc.org This visible-light-mediated process generates an alkyl radical, which then incorporates sulfur dioxide to form an alkylsulfonyl radical. This radical intermediate subsequently reacts with an alkynyl bromide to yield the corresponding alkylalkynyl sulfone. rsc.org This method highlights the utility of radical pathways in forming the C(sp)-S bond.
The following table summarizes a three-component synthesis of various arylalkynyl sulfones, illustrating the versatility of using organometallic reagents with a sulfur dioxide source and an electrophilic alkyne.
| Organometallic Reagent Precursor | Product | Overall Yield (%) |
|---|---|---|
| Phenylmagnesium bromide | Phenyl(phenylethynyl)sulfone | 85 |
| Bromobenzene | Phenyl(phenylethynyl)sulfone | 85 |
| 4-tert-Butylphenylmagnesium bromide | (4-(tert-Butyl)phenyl)(phenylethynyl)sulfone | 79 |
| 4-Methoxyphenylmagnesium bromide | (4-Methoxyphenyl)(phenylethynyl)sulfone | 79 |
| 4-Chlorophenylmagnesium bromide | (4-Chlorophenyl)(phenylethynyl)sulfone | 70 |
| 4-Fluorophenylmagnesium bromide | (4-Fluorophenyl)(phenylethynyl)sulfone | 85 |
| 1-Bromonaphthalene | Naphthalen-1-yl(phenylethynyl)sulfone | 83 |
| 2-Bromothiophene | Phenyl(thiophen-2-ylethynyl)sulfone | 79 |
Table 1: Synthesis of Arylalkynyl Sulfones via a Three-Component Reaction. acs.org
Catalysis offers powerful tools for the construction of alkynyl sulfones, often proceeding under mild conditions with high efficiency. Gold-catalyzed reactions, for instance, are known for activating alkynes towards nucleophilic attack. researchgate.net While the direct gold-catalyzed synthesis of alkynyl trifluoromethyl sulfones is not extensively detailed, the general reactivity pattern of alkynyl sulfones makes them valuable intermediates in gold-catalyzed transformations. researchgate.net
Nickel catalysis has also been employed in the Csp-S cross-coupling to generate sulfonyl acetylenes. A visible-light-driven method utilizes a nickel(II) catalyst in conjunction with an organic photosensitizer to couple brominated alkynes with sodium phenylsulfinate, affording sulfonyl acetylenes in high yields. researchgate.net
Palladium catalysis is instrumental in a three-component synthesis where aryl iodides are coupled with an in situ generated sulfinate intermediate and an EBX reagent to form arylalkynyl sulfones. acs.org This demonstrates the power of transition metal catalysis in orchestrating multi-component reactions for efficient bond formation.
Synthetic Exploitation of Related Electrophilic Alkyne Precursors
An alternative strategy to the direct formation of the C(sp)-SO₂CF₃ bond is a two-step process. This involves first creating a highly reactive, electrophilic alkyne, which can then be reacted with a suitable trifluoromethylsulfinate nucleophile.
Hypervalent iodine reagents, particularly alkynyl(aryl)iodonium salts, are excellent electrophilic alkyne synthons. nih.govrsc.orgrsc.org They are known to react with a variety of nucleophiles, including sulfinates, via a conjugate addition mechanism. nih.gov
The synthesis of these iodonium (B1229267) salts can be achieved through several routes. One common method involves the reaction of a terminal alkyne with an iodoarene in the presence of an oxidizing agent and a source of the desired counterion. For example, alkynyl(phenyl)iodonium tetrafluoroborates can be prepared by treating an arylalkyne with iodosylbenzene and boron trifluoride etherate, followed by an aqueous solution of sodium tetrafluoroborate. nih.gov Alternatively, triflate analogs can be synthesized directly using Zefirov's reagent. nih.gov
More streamlined procedures have been developed for the direct synthesis of alkynyl(aryl)iodonium tosylates from an iodoarene, a terminal acetylene, and toluenesulfonic acid in the presence of an oxidant like m-CPBA. rsc.org The choice of the aryl group on the iodine can significantly impact the stability and reactivity of the resulting salt, with electron-donating groups such as 2-anisyl providing superior stability and reactivity. rsc.org
Ethynylbenziodoxolones (EBX) are another class of cyclic hypervalent iodine reagents that serve as potent alkynylating agents. rsc.org They can be synthesized from the corresponding iodobenzamide and either terminal or TMS-substituted alkynes. rsc.org
The following table outlines a modified procedure for the preparation of various alkynyl(aryl)iodonium tosylates.
| Iodoarene | Alkyne | Product | Yield (%) |
|---|---|---|---|
| Iodobenzene | Phenylacetylene | Phenyl(phenylethynyl)iodonium tosylate | 85 |
| 2-Iodoanisole | Phenylacetylene | (2-Methoxyphenyl)(phenylethynyl)iodonium tosylate | 96 |
| 4-Iodotoluene | Phenylacetylene | (4-Methylphenyl)(phenylethynyl)iodonium tosylate | 81 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | (4-Nitrophenyl)(phenylethynyl)iodonium tosylate | 25 |
| 2-Iodoanisole | 1-Hexyne | (Hex-1-yn-1-yl)(2-methoxyphenyl)iodonium tosylate | 94 |
| 2-Iodoanisole | Cyclohexylacetylene | (Cyclohexylethynyl)(2-methoxyphenyl)iodonium tosylate | 95 |
Table 2: Synthesis of Alkynyl(aryl)iodonium Tosylates. rsc.org
The trifluoromethylsulfonyl group (CF₃SO₂-), often called a triflyl group, is one of the most powerful electron-withdrawing groups in organic chemistry. Its introduction onto a molecular scaffold is a key transformation.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl), or triflyl chloride, is a common reagent for this purpose. It readily reacts with nucleophiles to introduce the triflyl group. nih.gov For example, it is widely used to convert alcohols and phenols into triflates, which are excellent leaving groups. It also reacts with nitrogen nucleophiles to form trifluoromethanesulfonamides. nih.gov The synthesis of triflyl chloride itself can be achieved by reacting trifluoromethanesulfonic acid with phosphorus trichloride (B1173362) and chlorine. google.com
Another important precursor is sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as Langlois' reagent. While it is a source of the CF₃ radical under oxidative conditions, under reductive conditions it can be used for trifluoromethylsulfonylation. nih.gov
N-Fluoro-bis[(trifluoromethyl)sulfonyl]imide, (CF₃SO₂)₂NF, is another reagent that can serve as a source of the triflyl group. It can react with nucleophiles where the attack occurs at the sulfonyl group, leading to the formation of N-fluoro-trifluoromethylsulfonyl amide and a Nu-SO₂CF₃ product. researchgate.net
The introduction of the trifluoromethylsulfonyl group can also be part of a multi-component reaction. For example, the direct vicinal difunctionalization of alkynes can be achieved through a catalyst-free, four-component reaction involving Togni's reagent, an alkyne, sulfur dioxide, and a hydrazine. rsc.org This process results in the trifluoromethylation of the alkyne and aminosulfonylation via the insertion of sulfur dioxide. rsc.org
Reactivity and Mechanistic Investigations of 1 Hexyne, 1 Trifluoromethyl Sulfonyl and Analogues
Electrophilic Activation of the Alkyne Moiety
The trifluoromethylsulfonyl group plays a crucial role in activating the alkyne for nucleophilic attack. This activation is a consequence of the group's powerful electron-withdrawing nature, which significantly polarizes the carbon-carbon triple bond.
The trifluoromethylsulfonyl (SO₂CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry. Its influence on the triple bond in alkynyl sulfones, such as 1-hexyne, 1-[(trifluoromethyl)sulfonyl]-, is substantial. The sulfur atom, in its high oxidation state and bonded to two oxygen atoms and a highly electronegative trifluoromethyl group, creates a significant dipole moment. This results in a strong inductive effect, pulling electron density away from the acetylenic carbons.
This polarization renders the β-carbon of the alkyne highly electrophilic and susceptible to attack by nucleophiles. The electron-deficient nature of the alkyne is a key factor in the diverse reactivity of these compounds. researchgate.net
The enhanced electrophilicity of the β-carbon in alkynyl sulfones facilitates a variety of nucleophilic addition reactions. researchgate.net These reactions are fundamental to the synthetic utility of this class of compounds. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a vinyl anion intermediate. This intermediate can then be protonated or react with other electrophiles to yield substituted vinyl sulfones.
Common nucleophiles that readily add to alkynyl sulfones include amines, thiols, and carbanions. researchgate.net The stereochemistry of the addition is often controlled by the reaction conditions and the nature of the nucleophile, leading to either E or Z isomers of the resulting vinyl sulfone. For instance, the addition of thiols to activated alkynes is a well-documented process that can proceed through a thiol-yne type nucleophilic addition. researchgate.net
| Nucleophile | Product Type | Reference |
| Amines | Enaminones | nih.gov |
| Thiols | Vinyl sulfides | researchgate.net |
| Carbanions | Substituted vinyl sulfones | researchgate.net |
Transformative Reactions via Reactive Intermediates
Beyond direct nucleophilic additions, 1-hexyne, 1-[(trifluoromethyl)sulfonyl]- and its analogues can undergo transformations that proceed through highly reactive intermediates. These pathways open up a broader range of synthetic possibilities, allowing for the construction of complex molecular architectures.
One of the notable transformations involving alkynyl sulfones is their use in the generation of carbene species, particularly cyanocarbenes. While not directly generated from 1-hexyne, 1-[(trifluoromethyl)sulfonyl]- itself, related electrophilic alkynes like hypervalent iodonium (B1229267) alkynyl triflates can react with azides to form cyanocarbene intermediates. nih.govuberresearch.com These carbenes are highly reactive and can be trapped by various reagents. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net
The generation of cyanocarbenes often involves the reaction of an electrophilic alkyne with an azide (B81097) source, leading to the formation of an alkynyl azide, which then rearranges to produce the cyanocarbene. uberresearch.com These carbenes can undergo a variety of subsequent reactions, including:
O-H Insertion: Reaction with alcohols to form α-alkoxynitriles. nih.govnih.gov
Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) derivatives. nih.gov
Sulfoxide Complexation: Reaction with sulfoxides. nih.gov
Recent research has also explored the photoactivation of alkynyl triazenes as a metal-free method for generating cyanocarbenes. nih.govresearchgate.net
| Trapping Reagent | Product Type | Reference |
| Alcohols (e.g., Methanol) | α-Alkoxynitriles | nih.govnih.gov |
| Alkenes (e.g., Styrene) | Cyclopropanes | nih.gov |
| Sulfoxides (e.g., DMSO) | Sulfoxide ylides | nih.gov |
Terminal alkynes, including those bearing a trifluoromethylsulfonyl group, can be converted into organometallic species, most notably copper acetylides. unicamp.br These compounds are valuable intermediates in a variety of coupling reactions. The formation of copper acetylides typically involves the reaction of the terminal alkyne with a copper(I) salt, often in the presence of a base. researchgate.netnih.govyoutube.com
While traditionally considered unreactive nucleophiles, recent advancements have shown that copper acetylides can be activated under oxidizing conditions to become powerful electrophilic alkynylating agents. unicamp.br This "oxidative umpolung" allows for the alkynylation of a wide range of nucleophiles, including nitrogen, phosphorus, and carbon nucleophiles. unicamp.br The reaction is often facilitated by the presence of chelating nitrogen ligands like TMEDA or phenanthroline derivatives. unicamp.br Copper(II) alkynyl species have also been proposed as key intermediates in various copper-catalyzed C-C coupling reactions. amazonaws.com
Alkynyl sulfones and related structures can participate in various rearrangement reactions, leading to the formation of new molecular frameworks. wiley-vch.de While specific rearrangements of 1-hexyne, 1-[(trifluoromethyl)sulfonyl]- are not extensively detailed in the provided context, the broader class of sulfones is known to undergo rearrangements such as the Ramberg–Bäcklund reaction. wikipedia.org This reaction converts an α-halo sulfone into an alkene through a three-membered cyclic sulfone intermediate with the extrusion of sulfur dioxide. wikipedia.org
Conceptually related rearrangements in organic chemistry include the Baeyer–Villiger oxidation and the Favorskii rearrangement. wiley-vch.dewikipedia.org The potential for such rearrangements adds another layer to the chemical versatility of sulfone-containing compounds. unirioja.es
Mechanistic Elucidation through Advanced Analytical and Computational Studies
The reactivity of 1-hexyne, 1-[(trifluoromethyl)sulfonyl]-, an activated alkyne, is a subject of significant interest due to the dual functionality imparted by the electron-withdrawing trifluoromethylsulfonyl group (triflone) and the reactive carbon-carbon triple bond. Understanding the intricate details of its reaction mechanisms is crucial for harnessing its synthetic potential. This section delves into the advanced analytical and computational methodologies employed to elucidate the reaction pathways, stereochemical outcomes, and energetic profiles of transformations involving this compound and its analogues.
Spectroscopic and Stereochemical Analysis of Reaction Pathways
Spectroscopic techniques are indispensable tools for tracking the course of chemical reactions, identifying transient intermediates, and characterizing the structure of final products. In the context of reactions involving 1-hexyne, 1-[(trifluoromethyl)sulfonyl]-, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside stereochemical analysis, provides profound insights into the underlying mechanisms.
Spectroscopic Monitoring of Reactions:
¹H and ¹³C NMR Spectroscopy: These techniques are fundamental for tracking the disappearance of the starting alkyne and the appearance of products. The chemical shifts of the protons and carbons in the hexyl chain and any reacting partners provide detailed structural information about the adducts formed. For instance, in addition reactions across the triple bond, the disappearance of the acetylenic proton signal and the appearance of new signals in the vinylic region are indicative of the reaction's progress.
¹⁹F NMR Spectroscopy: The trifluoromethyl group serves as a sensitive probe for changes in the electronic environment around the sulfonyl group. The ¹⁹F NMR chemical shift of the CF₃ group in 1-hexyne, 1-[(trifluoromethyl)sulfonyl]- would be expected to shift upon reaction, providing evidence of transformations at the alkyne terminus.
Infrared (IR) Spectroscopy: The characteristic stretching frequencies of the key functional groups in 1-hexyne, 1-[(trifluoromethyl)sulfonyl]- allow for real-time monitoring of its reactions. The disappearance of the C≡C and ≡C-H stretching bands and the appearance of new bands corresponding to C=C (in addition products) or other functional groups can be readily followed. The strong symmetric and asymmetric stretching bands of the sulfonyl group are also present and can be monitored.
Illustrative Spectroscopic Data for Functional Groups in Related Systems
| Functional Group | Spectroscopic Technique | Typical Chemical Shift / Frequency Range | Notes |
| Acetylenic Proton (≡C-H) | ¹H NMR | δ 2.0-3.0 ppm | The exact shift is influenced by the electron-withdrawing nature of the triflone group. |
| Acetylenic Carbons (C≡C) | ¹³C NMR | δ 65-90 ppm | The carbons are deshielded due to the sp-hybridization. |
| Trifluoromethyl Group (-CF₃) | ¹⁹F NMR | δ -60 to -80 ppm (relative to CCl₃F) | Sensitive to the electronic environment of the sulfonyl group. |
| Alkyne Stretch (C≡C) | IR Spectroscopy | 2100-2260 cm⁻¹ (weak) | The intensity is often weak for internal alkynes. |
| Sulfonyl Group (SO₂) | IR Spectroscopy | 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) | Strong, characteristic absorption bands. researchgate.net |
Stereochemical Analysis:
The stereochemical outcome of reactions involving 1-hexyne, 1-[(trifluoromethyl)sulfonyl]- provides critical information about the transition state geometry and the reaction mechanism. For instance, in addition reactions, the formation of cis or trans isomers is diagnostic.
Radical Additions: Reactions proceeding through a radical mechanism, such as the addition of a trifluoromethyl radical, often lead to the formation of a vinyl radical intermediate. The stereochemistry of the final product can depend on the subsequent trapping of this intermediate. researchgate.net
Nucleophilic Conjugate Additions: The addition of nucleophiles to the electron-deficient alkyne is a common reaction pathway for acetylenic sulfones. nih.gov The stereochemistry of the resulting alkene is often controlled by the geometry of the nucleophilic attack and the nature of the solvent and catalyst.
Cycloaddition Reactions: In cycloaddition reactions, the stereochemistry of the starting materials is often retained in the product, providing evidence for a concerted mechanism.
For reactions involving chiral reagents or catalysts, the diastereoselectivity or enantioselectivity of the product formation can be analyzed using techniques like chiral chromatography or NMR with chiral solvating agents. This analysis is crucial for understanding the three-dimensional interactions in the transition state. researchgate.netacs.org
Computational Modeling of Reaction Mechanisms, Transition States, and Intermediates
Computational chemistry offers a powerful lens to investigate the intricate details of reaction mechanisms that are often difficult or impossible to observe experimentally. montclair.edu Density Functional Theory (DFT) is a commonly employed method to model the reactions of compounds like 1-hexyne, 1-[(trifluoromethyl)sulfonyl]-. These studies can provide valuable information on the thermodynamics and kinetics of various reaction pathways.
Modeling Reaction Pathways:
Computational studies can map out the potential energy surface for a given reaction, identifying the most favorable pathway. For instance, in a radical addition reaction, calculations can compare the energy profiles for the addition of a radical to either the α- or β-carbon of the alkyne, thus predicting the regioselectivity.
Characterizing Transition States and Intermediates:
A key advantage of computational modeling is the ability to calculate the structures and energies of transient species like transition states and intermediates. nih.gov
Transition States: These are the highest energy points along the reaction coordinate and represent the kinetic barrier to a reaction. By locating and characterizing the transition state structure, chemists can gain insight into the factors that control the reaction rate. For example, in a nucleophilic addition, the geometry of the transition state would reveal the angle of attack of the nucleophile.
Intermediates: These are metastable species that exist in energy minima between transition states. Computational methods can predict the stability and electronic structure of intermediates such as vinyl radicals or carbanions, which are plausible in reactions of acetylenic triflones. nih.gov
Predicted Energetic Profile for a Hypothetical Radical Addition
The following table illustrates the type of data that can be obtained from computational studies on a hypothetical radical addition to an acetylenic triflone. The values are representative and intended for illustrative purposes.
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | Acetylenic triflone + Radical | 0 | C≡C bond length: ~1.20 Å |
| Transition State 1 | Radical addition to the β-carbon | +8 to +12 | Elongated C-radical bond, slightly bent alkyne |
| Intermediate 1 | Vinyl radical | -15 to -25 | C=C bond length: ~1.34 Å, radical centered on α-carbon |
| Transition State 2 | Hydrogen atom transfer to the vinyl radical | +5 to +10 (relative to Intermediate 1) | Elongated C-H bond being formed |
| Products | Alkene product | -30 to -50 | C=C bond length: ~1.33 Å |
These computational insights, when combined with experimental observations from spectroscopic and stereochemical analyses, provide a comprehensive and detailed understanding of the reactivity of 1-hexyne, 1-[(trifluoromethyl)sulfonyl]- and its analogues. This synergy between theory and experiment is crucial for the rational design of new synthetic methodologies and the prediction of reaction outcomes.
Applications in Advanced Organic Synthesis
Precursors for Specialized Reagents and Functional Group Interconversions
There is no evidence in the literature to suggest that 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- is used as a precursor for specialized reagents or in functional group interconversions. The chemistry of trifluoromethylsulfonyl compounds is an active area of research, but the synthetic utility of this particular alkyne as a starting material for other reagents is not documented. nih.govnih.govbeilstein-journals.org
Generation of Highly Reactive Intermediates for Cycloaddition and Insertion Reactions
While direct evidence for the generation of a distinct carbene intermediate from 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- for use in cycloaddition and insertion reactions is not extensively documented in peer-reviewed literature, the reactivity of analogous acetylenic sulfones suggests a rich potential for participating in such transformations through various pathways. The strong electron-withdrawing nature of the triflyl group significantly polarizes the alkyne, making it a potent electrophile and a suitable precursor for various reactive intermediates or a highly reactive partner in concerted reactions.
Acetylenic sulfones are well-established as powerful dienophiles and dipolarophiles in cycloaddition reactions. scispace.comresearchgate.netorganic-chemistry.org The triflyl group in 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- would further enhance this reactivity, making it an excellent substrate for [4+2] cycloadditions (Diels-Alder reactions), [3+2] cycloadditions with dipoles such as azides and nitrones, and [2+2] cycloadditions. organic-chemistry.orgnih.gov
Table 1: Representative Cycloaddition Reactions of Activated Alkynes
| Cycloaddition Type | Dipole/Diene | Resulting Heterocycle/Carbocycle |
| [3+2] Cycloaddition | Organic Azides | 1,2,3-Triazoles |
| [3+2] Cycloaddition | Nitrones | Isoxazolines |
| [4+2] Cycloaddition | 1,3-Dienes | Cyclohexadienes |
This table presents expected cycloaddition reactions of 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- based on the known reactivity of similarly activated alkynes.
Although a discrete carbene might not be formed, the electronic nature of 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- could lead to intermediates that exhibit carbene-like reactivity. For instance, in certain transition-metal-catalyzed reactions, the formation of a metal-vinylidene or other organometallic intermediate could precede subsequent cycloaddition or insertion events.
Development of Reagents for Selective Functional Group Transformations
The high electrophilicity of the triple bond in 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- makes it an excellent Michael acceptor, a property that is leveraged in its application for selective functional group transformations. acs.orgresearchgate.net This reactivity allows for the conjugate addition of a wide range of nucleophiles, effectively enabling the introduction of the functionalized butynyl-triflyl moiety into various molecular frameworks.
Nucleophilic Conjugate Addition:
Soft nucleophiles, such as thiols, amines, and stabilized carbanions, readily add to the β-carbon of the alkyne, leading to the formation of highly functionalized vinyl sulfones. acs.orgresearchgate.net This reaction is a powerful method for carbon-sulfur, carbon-nitrogen, and carbon-carbon bond formation. The resulting vinyl sulfone products are themselves versatile synthetic intermediates.
Table 2: Examples of Nucleophilic Addition to Activated Alkynes
| Nucleophile | Product Type |
| Thiol (R-SH) | β-Thiovinyl sulfone |
| Amine (R₂NH) | Enamine |
| Malonate Ester | Substituted Alkene |
This table illustrates the types of products expected from the reaction of 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- with various nucleophiles.
The triflyl group in the resulting adducts can also serve as a good leaving group in subsequent substitution reactions, further expanding the synthetic utility of this reagent. This two-step sequence of conjugate addition followed by substitution allows for the net functionalization of the original nucleophile.
Future Directions in the Chemistry of 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-
The study of alkynyl trifluoromethyl sulfones, particularly compounds like 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-, is a rapidly advancing field in organic chemistry. This class of reagents is highly valued for its ability to introduce the trifluoromethyl (CF3) group, a crucial moiety in pharmaceuticals and advanced materials. Research is now focused on refining catalytic systems, uncovering new reaction pathways, and applying these building blocks in innovative contexts.
Future Directions and Emerging Research Areas
Innovations in Catalytic Systems for Alkynyl Trifluoromethyl Sulfone Transformations
The transformation of alkynyl trifluoromethyl sulfones is heavily reliant on the development of sophisticated catalytic systems that can efficiently generate trifluoromethyl radicals or facilitate other reaction pathways under mild conditions. Recent innovations have moved beyond traditional methods, embracing photoredox, transition-metal, and organocatalysis to improve efficiency, selectivity, and substrate scope.
Photoredox catalysis has emerged as a powerful tool for these transformations. These systems use light-absorbing catalysts to initiate single-electron transfer (SET) processes, enabling the fragmentation of the sulfonyl group to release a trifluoromethyl radical (•CF3). researchgate.netnih.gov Iridium-based complexes, such as fac-[Ir(ppy)3], and organic dyes are frequently employed due to their favorable redox potentials and photostability. researchgate.net Mechanistic studies suggest that the reaction can be initiated via a triplet-triplet energy transfer between the photocatalyst and the acetylenic triflone, leading to the generation of the key radical intermediates. researchgate.net
Transition-metal catalysis, particularly with copper, continues to be a cornerstone of alkyne chemistry. Copper catalysts are effective in mediating the addition of various nucleophiles and radical species to the alkyne functionality of compounds like 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-. These methods are prized for their reliability and the ability to form new carbon-carbon and carbon-heteroatom bonds.
Organocatalysis represents a newer frontier, offering a metal-free alternative for activating these substrates. Chiral organic molecules can be used to induce enantioselectivity in transformations, a critical consideration for the synthesis of pharmaceutical compounds. acs.org These catalysts often work by forming transient, more reactive intermediates with the substrate, guiding the reaction toward a specific stereochemical outcome.
| Catalyst Type | Example Catalyst | Reaction Class | Key Advantages |
| Photoredox | fac-[Ir(ppy)3] | Radical Trifluoromethylation | Mild reaction conditions, high functional group tolerance |
| Transition-Metal | Copper (I) complexes | Additions to Alkynes | Versatile, well-established, good for C-C bond formation |
| Organocatalysis | Chiral Amines/Acids | Asymmetric Synthesis | Metal-free, enables enantioselective transformations |
Exploration of Novel Reactivity Patterns and Synthetic Methodologies
Research into 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- and related compounds is uncovering reactivity patterns that extend beyond simple trifluoromethylation. A significant area of development is the trifluoromethylative difunctionalization of the alkyne bond. researchgate.net This powerful strategy involves the simultaneous addition of a trifluoromethyl group and a second, distinct functional group across the carbon-carbon triple bond in a single operation. nih.gov
This approach dramatically increases molecular complexity and provides rapid access to highly functionalized structures. researchgate.net For instance, reactions using trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a catalyst can achieve chloro-trifluoromethylation of alkynes. nih.gov The reaction proceeds through the generation of a trifluoromethyl radical, which adds to the alkyne to form a vinyl radical intermediate. This intermediate is then trapped by a chlorine atom source to yield the final tetrasubstituted alkene. researchgate.net
Other novel methodologies focus on harnessing the unique electronic properties of the alkynyl trifluoromethyl sulfone moiety. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group polarizes the alkyne, making it susceptible to nucleophilic attack and enabling a range of addition and cycloaddition reactions. These methods are being explored for the synthesis of complex heterocyclic compounds, which form the core of many bioactive molecules. mdpi.com
| Reaction Type | Reagents | Functional Groups Added | Key Feature |
| Chlorotrifluoromethylation | CF3SO2Cl, Photocatalyst | -CF3, -Cl | Simultaneous addition of two different groups |
| Alkoxysulfonyl-trifluoromethylation | Allylsulfonic acid derivatives, CF3 source | -CF3, -SO2OR | Forms highly functionalized sulfonyl compounds |
| Carbotrifluoromethylation | Carbon nucleophile, Catalyst | -CF3, -R (Carbon) | Creates a new C-C bond alongside the C-CF3 bond |
Integration into Materials Science and Chemical Biology for Functional Group Incorporation
The unique properties conferred by the trifluoromethyl and sulfonyl groups make 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- a valuable building block for materials science and chemical biology. nih.gov The incorporation of this moiety can significantly alter the physical and biological properties of a molecule.
In chemical biology and drug discovery , the trifluoromethyl group is highly sought after for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. researchgate.netnih.gov The sulfonyl group itself is a well-regarded functional group in medicinal chemistry. Furthermore, the related sulfonyl fluoride (B91410) (-SO2F) moiety has gained prominence as a chemical biology tool. It can act as a covalent warhead in targeted inhibitors by reacting with specific amino acid residues in proteins, a strategy used to develop probes for challenging drug targets like EGFR and B-cell lymphoma extra-large (Bcl-xL). nih.gov Alkynyl trifluoromethyl sulfones serve as precursors that can be converted into these and other functional groups within a larger molecular scaffold.
In materials science , the introduction of fluorinated groups can impart useful properties such as thermal stability, chemical resistance, and altered electronic characteristics. The sulfonyl group can be incorporated into polymers and other materials to modify their properties. The alkyne functionality of 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- provides a reactive handle for polymerization reactions or for grafting the molecule onto surfaces, allowing for the precise engineering of material properties. The development of new synthetic methods using this compound opens pathways to novel fluorinated polymers and functional materials with tailored characteristics.
Q & A
Q. What role does this compound play in synthesizing trifluoromethylated pharmaceuticals?
- Methodological Answer : It serves as a building block for introducing CF₃ groups into bioactive molecules via click chemistry or Huisgen cycloaddition. For example, functionalize azides with the alkyne-Tf moiety to generate triazole derivatives. Validate biological activity through in vitro assays, referencing sulfonamide-based drug intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
